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A Technical Guide to the Biochemical Properties of TDI-11861

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For Researchers, Scientists, and Drug Development Professionals

TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and fertilization. This document provides a comprehensive overview of its biochemical properties, including its mechanism of action, quantitative data on its potency and binding kinetics, and detailed experimental protocols for its characterization.

Mechanism of Action

TDI-11861 is a second-generation sAC inhibitor designed for non-hormonal male contraception.[1] It exerts its effect by binding to and inhibiting the enzymatic activity of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] The activation of sAC is a critical step in sperm capacitation, the process by which sperm become competent to fertilize an egg.[3] In the female reproductive tract, high concentrations of bicarbonate activate sAC, leading to the production of cyclic adenosine monophosphate (cAMP).[3] This elevation in cAMP is essential for sperm motility and maturation.[4]

TDI-11861 inhibits sAC by binding to two key sites on the enzyme: the bicarbonate binding pocket and the active site.[3] By blocking the bicarbonate binding site, it prevents the initial activation of the enzyme.[3] Its binding to the active site further inhibits the conversion of ATP to cAMP, thereby suppressing the downstream signaling cascade required for sperm function.[3] This dual-binding mechanism contributes to its high potency and long residence time.[2][5] The inhibition of sAC by **TDI-11861** effectively renders sperm temporarily immotile, thus preventing



fertilization.[1][4][5] This effect is reversible, with normal sperm function returning after the compound is cleared from the system.[4]

Quantitative Biochemical Data

The following tables summarize the key quantitative data for **TDI-11861**, including its biochemical potency, cellular activity, and binding kinetics.

Table 1: Potency and Cellular Activity of TDI-11861



Parameter	Value	Species	Assay Conditions	Reference
Biochemical IC50	3.3 nM	Human	In vitro adenylyl cyclase activity of purified recombinant sAC protein in the presence of 1 mM ATP, 2 mM Ca ²⁺ , 4 mM Mg ²⁺ , and 40 mM HCO ₃ ⁻ .	[2][6]
Biochemical IC50	3 nM	Human	In vitro adenylyl cyclase activity of purified sAC protein.	[5][7]
Cellular IC50	5.5 nM	Rat	sAC-dependent cAMP accumulation in sAC- overexpressing rat 4-4 cells.	[2]
Cellular IC50	7 nM	Rat	sAC-dependent cAMP accumulation in sAC-overexpressing rat 4-4 cells grown in media containing 10% FBS treated with 500 µM IBMX for 5 min.	[5][6]



Table 2: Binding Affinity and Kinetics of TDI-11861 to sAC

Parameter	Value	Method	Reference
KD (Dissociation Constant)	1.4 nM	Surface Plasmon Resonance (SPR)	[2][6]
Ki (Inhibition Constant)	2.5 nM	-	[5]
kon (Association Rate Constant)	2.1 x 10 ⁵ M ⁻¹ s ⁻¹	Surface Plasmon Resonance (SPR)	[5][6]
koff (Dissociation Rate Constant)	0.3 x 10 ⁻³ s ⁻¹	Surface Plasmon Resonance (SPR)	[6]
Residence Time (SPR)	3181 s (~53 min)	Surface Plasmon Resonance (SPR)	[2]
Residence Time (SPR)	2219 s (~37 min)	Surface Plasmon Resonance (SPR)	[5]
Residence Time (Jump Dilution)	1220 s (~20 min)	Jump Dilution Recovery Assay	[2]
Residence Time (in sperm)	61.5 min	-	[7]

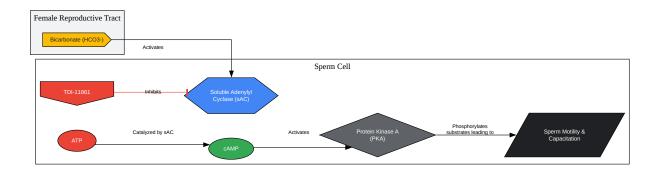
Selectivity Profile

TDI-11861 demonstrates high selectivity for soluble adenylyl cyclase over the nine transmembrane adenylyl cyclase (tmAC) isoforms.[2][5] Furthermore, it showed no significant activity against a panel of 322 kinases and 46 other relevant drug targets, including GPCRs, ion channels, and nuclear receptors.[2] In vitro studies also confirmed that **TDI-11861** is not cytotoxic at concentrations up to 20 μM.[2]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the sAC signaling pathway inhibited by **TDI-11861** and the general workflows for key biochemical assays.

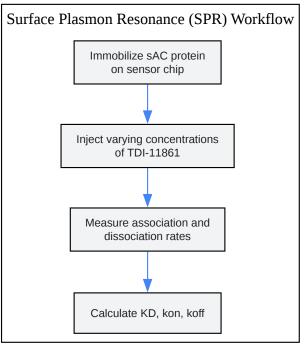


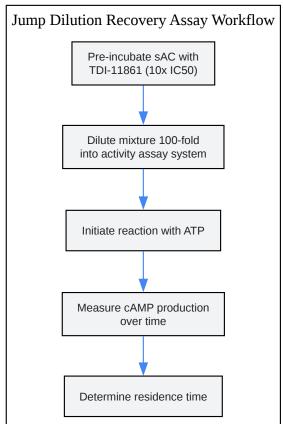


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sAC Signaling Pathway Inhibition by TDI-11861.







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General Workflows for Key Biochemical Assays.

Detailed Experimental Protocols

- Immobilization of sAC: Purified human sAC protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
- Analyte Preparation: TDI-11861 is serially diluted in an appropriate running buffer (e.g., HBS-EP+) to create a range of concentrations.
- Binding Measurement: The prepared TDI-11861 solutions are injected over the sACimmobilized surface. The association (on-rate) is monitored in real-time. Following the

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association phase, the running buffer is flowed over the chip to monitor the dissociation (off-rate).

- Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the
 association rate constant (kon), the dissociation rate constant (koff), and the equilibrium
 dissociation constant (KD). The residence time is calculated as 1/koff.
- Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), purified recombinant human sAC protein, cofactors (MgCl₂ and CaCl₂), and the activator bicarbonate (HCO₃⁻).
- Inhibitor Addition: Varying concentrations of TDI-11861 (or vehicle control) are added to the reaction mixture.
- Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of ATP.
 The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C)
 and is then terminated, typically by heat inactivation or the addition of a stop solution (e.g.,
 EDTA).
- cAMP Quantification: The amount of cAMP produced is quantified using a competitive immunoassay, such as a LANCE Ultra cAMP kit or an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The concentration-response data are fitted to a four-parameter logistic equation to determine the IC50 value.
- Pre-incubation: A concentrated solution of sAC protein (e.g., 5x the final assay concentration) is pre-incubated with a high concentration of TDI-11861 (e.g., 10x its IC50) for a sufficient time to reach binding equilibrium (e.g., 15 minutes).
- Dilution and Reaction Initiation: The sAC-inhibitor complex is rapidly diluted 100-fold into the standard adenylyl cyclase activity assay system, which contains the substrate ATP. This dilution reduces the concentration of the free inhibitor to a level that should not cause significant re-binding.
- Time-course Measurement: The production of cAMP is measured at multiple time points over an extended period (e.g., one hour).



- Data Analysis: The rate of cAMP production will initially be low due to the persistent binding
 of the inhibitor. As the inhibitor dissociates from the enzyme, the rate of cAMP production will
 increase and eventually return to the uninhibited rate. The time taken to regain the
 uninhibited rate provides a measure of the inhibitor's residence time.[2]
- Cell Culture: Rat 4-4 cells overexpressing sAC are cultured in appropriate media.
- Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
- Inhibitor Treatment: Cells are treated with varying concentrations of TDI-11861 for a defined period. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
- cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit,
 such as a commercially available ELISA or HTRF-based assay.
- Data Analysis: The concentration-response data are normalized to a vehicle control and fitted to a sigmoidal dose-response curve to determine the cellular IC50 value.

In Vivo Efficacy

In preclinical studies using mice, a single oral dose of **TDI-11861** (50 mg/kg) was shown to effectively block sperm motility and prevent pregnancy.[3][5][7] The contraceptive effect was rapid in onset, with 100% efficacy observed for up to 2.5 hours post-administration.[3][4] Fertility was fully restored within 24 hours.[4] Importantly, **TDI-11861** did not affect mating behavior and showed a favorable safety profile in these studies.[3][5]

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